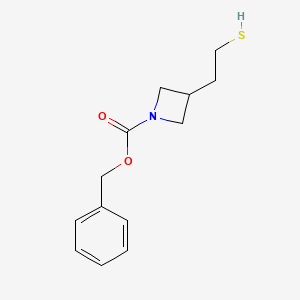
Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate: is a compound belonging to the azetidine class of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl aziridine-1-carboxylate with ethyl diazoacetate in the presence of a catalyst to form the azetidine ring . Another approach includes the use of β-lactam synthon protocols to prepare functionally enriched heterocyclic scaffolds .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted azetidines .
Scientific Research Applications
Chemistry: In chemistry, Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Its ability to mimic natural amino acids makes it valuable in peptide and protein research .
Medicine: In medicinal chemistry, azetidines are explored for their potential as therapeutic agents. This compound may serve as a precursor for the synthesis of novel antibiotics and antiviral drugs .
Industry: Industrially, the compound can be used in the development of new materials with unique properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors by binding to their active sites. This interaction can alter the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness: Benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other azetidine derivatives that may lack the thiol functionality .
Properties
Molecular Formula |
C13H17NO2S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
benzyl 3-(2-sulfanylethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-8-12(9-14)6-7-17)16-10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 |
InChI Key |
ODACFXNNABJQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















